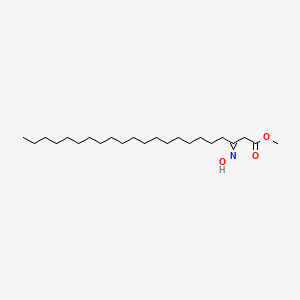

Methyl 3-(hydroxyimino)docosanoate

Description

Methyl 3-(hydroxyimino)docosanoate is a long-chain fatty acid methyl ester featuring a hydroxyimino (—NOH) functional group at the third carbon of the docosanoate backbone. This compound combines the lipophilic properties of a C22 fatty acid ester with the reactivity of the hydroxyimino group, which can participate in hydrogen bonding and chelation.

Properties

CAS No. |

64971-88-6 |

|---|---|

Molecular Formula |

C23H45NO3 |

Molecular Weight |

383.6 g/mol |

IUPAC Name |

methyl 3-hydroxyiminodocosanoate |

InChI |

InChI=1S/C23H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24-26)21-23(25)27-2/h26H,3-21H2,1-2H3 |

InChI Key |

TXXHRMKXJLPTPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=NO)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(hydroxyimino)docosanoate can be synthesized through a series of chemical reactions. One common method involves the esterification of docosanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Esterification: Docosanoic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl docosanoate.

Oximation: The methyl docosanoate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to introduce the hydroxyimino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxyimino)docosanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-(hydroxyimino)docosanoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.

Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of methyl 3-(hydroxyimino)docosanoate involves its interaction with molecular targets and pathways in biological systems. The hydroxyimino group can act as a nucleophile, participating in various biochemical reactions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its ester group can undergo hydrolysis, releasing docosanoic acid, which has its own biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Docosanoate (Methyl Behenate)

- Structure : A saturated C22 fatty acid methyl ester without functional groups on the alkyl chain.

- Properties : High melting point (~53–55°C) due to its long hydrocarbon chain; used as a reference standard in chromatography and in cosmetic formulations .

- Key Difference: The absence of a hydroxyimino group in methyl docosanoate limits its reactivity compared to Methyl 3-(hydroxyimino)docosanoate, which can engage in redox or coordination chemistry .

9-Hydroxytridecyl Docosanoate

- Structure : A branched ester with a hydroxyl group at the ninth carbon of a tridecyl side chain. Isolated from Ricinus communis (castor root) .

- Properties: Exhibits moderate polarity due to the hydroxyl group, enhancing solubility in polar solvents. Potential bioactivity in plant defense mechanisms.

- Key Difference: The hydroxyimino group in this compound introduces nitrogen-based reactivity (e.g., forming oximes or coordinating metal ions), unlike the hydroxyl group in 9-hydroxytridecyl docosanoate .

Methyl 2-Benzoylamino-3-Oxobutanoate

- Structure: A methyl ester with a benzoylamino group and ketone functionality at the third carbon. Synthesized via condensation reactions in heterocyclic chemistry .

- Properties: Intermediate in synthesizing oxazole and imidazole derivatives. Reactivity driven by the keto and amino groups.

Data Table: Comparative Analysis of Docosanoate Derivatives

Research Findings and Functional Implications

Reactivity of the Hydroxyimino Group

The hydroxyimino group in this compound distinguishes it from hydroxyl- or keto-substituted analogs. This group can:

- Form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), relevant in catalysis or material science.

- Undergo tautomerization between oxime and nitroso forms, enabling pH-dependent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.